(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative with a unique structural framework characterized by:
- A (Z)-configured imino-methylene bridge at position 3, linked to a 4-chlorophenylamino substituent, contributing to electronic and steric effects.
- A 4-methylbenzyl group at position 1, enhancing lipophilicity and influencing pharmacokinetic properties.
The 4-chlorophenyl group is critical for intermolecular interactions (e.g., halogen bonding), while the sulfone moiety may enhance metabolic stability.
Properties
IUPAC Name |
(3Z)-3-[(4-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-14-2-4-15(5-3-14)13-24-18-10-11-28-21(18)20(25)19(29(24,26)27)12-23-17-8-6-16(22)7-9-17/h2-12,23H,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLCHQYFKXIPSI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 892298-79-2) is a member of the thieno[3,2-c][1,2]thiazine family known for various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H19ClN2O3S
- Molecular Weight : 438.9 g/mol
- Structure : The compound features a thiazine ring fused with a thieno unit and carries a chlorophenyl and methylbenzyl substituent.
Antimicrobial Activity
Research has shown that compounds within the thiazine family exhibit significant antimicrobial properties. Specifically, studies have indicated that derivatives similar to this compound possess:
- Moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
- Inhibitory effects on urease , which is relevant in treating infections caused by Helicobacter pylori .
Anticancer Properties
The thieno[3,2-c][1,2]thiazine derivatives have been evaluated for their anticancer potential:
- In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases involved in cell proliferation .
- Case Study : A derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising lead for further development .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Some derivatives of thiazine compounds have been identified as effective acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease .
- Docking Studies : Computational studies indicated favorable binding interactions with target enzymes, supporting experimental findings of biological activity .
The biological activity of this compound is attributed to:
- Interference with DNA replication and repair mechanisms , leading to cell cycle arrest.
- Modulation of apoptotic pathways , enhancing the susceptibility of cancer cells to treatment.
- Inhibition of key metabolic enzymes , disrupting bacterial growth and survival .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Effectiveness Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate |
| Anticancer | Breast Cancer Cell Lines | Low Micromolar IC50 Values |
| Enzyme Inhibition | Acetylcholinesterase | Effective |
| Urease Inhibition | Helicobacter pylori | Significant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Differences
The compound’s closest analogues differ primarily in substituents on the phenylamino or benzyl groups. Below is a comparative analysis (Table 1):
Quantitative Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice), the target compound exhibits:
- High similarity (Tanimoto >0.85) with the 2-fluoro analogue due to shared core and benzyl group .
- Moderate similarity (Tanimoto ~0.65–0.75) with nitro-substituted derivatives, as electron-withdrawing groups alter electronic profiles significantly .
- Low similarity (Tanimoto <0.5) with benzyl-substituted isomers (e.g., 2-methylbenzyl), where positional changes disrupt pharmacophore alignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
